![molecular formula C11H20N4O2S2 B7060285 N-[2-[[(3-methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclohexyl]methanesulfonamide](/img/structure/B7060285.png)
N-[2-[[(3-methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclohexyl]methanesulfonamide
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Overview
Description
N-[2-[[(3-methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclohexyl]methanesulfonamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[(3-methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclohexyl]methanesulfonamide typically involves the reaction of 3-methyl-1,2,4-thiadiazole with cyclohexylamine and methanesulfonyl chloride. The process can be summarized in the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Aminomethylation: The thiadiazole derivative is then reacted with formaldehyde and cyclohexylamine to introduce the aminomethyl group.
Sulfonamide Formation: Finally, the aminomethylated thiadiazole is treated with methanesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-[[(3-methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclohexyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Various nucleophiles (amines, thiols); reactions are conducted in polar solvents like dimethylformamide or acetonitrile under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Corresponding substituted derivatives
Scientific Research Applications
N-[2-[[(3-methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclohexyl]methanesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-[[(3-methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclohexyl]methanesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various cellular processes, leading to the observed biological effects. The exact molecular pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities, including anticancer and antimicrobial properties.
Sulfonamides: Compounds containing the sulfonamide group are known for their antibacterial activity and are widely used as antibiotics.
Uniqueness
N-[2-[[(3-methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclohexyl]methanesulfonamide is unique due to the presence of both the thiadiazole and sulfonamide moieties, which confer a combination of properties from both classes of compounds. This dual functionality enhances its potential as a versatile tool in medicinal chemistry and other scientific research applications .
Properties
IUPAC Name |
N-[2-[[(3-methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclohexyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2S2/c1-8-13-11(18-14-8)12-7-9-5-3-4-6-10(9)15-19(2,16)17/h9-10,15H,3-7H2,1-2H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKXUDJOJUFQDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)NCC2CCCCC2NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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